molecular formula C12H10Cl2N2O B3050947 Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- CAS No. 29938-74-7

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-

Cat. No.: B3050947
CAS No.: 29938-74-7
M. Wt: 269.12 g/mol
InChI Key: ZXZPMVHCIXOXJQ-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups, and a phenyl ring also substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. This pyrazole derivative can be prepared through the chlorination of 1,3-dimethyl-5-pyrazolone. The acylation reaction is carried out using 2-chlorobenzoyl chloride as the acylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on neurotransmitter receptors in the brain, thereby influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)-: This compound has a similar structure but with a fluorine atom instead of chlorine on the phenyl ring.

    Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)-: This compound has the chlorine atom on the phenyl ring in a different position.

Uniqueness

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-7-10(12(14)16(2)15-7)11(17)8-5-3-4-6-9(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZPMVHCIXOXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480673
Record name Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29938-74-7
Record name Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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